N-(2-ethoxyphenyl)-3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide
Description
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O3/c1-2-26-14-7-4-3-6-13(14)21-18(25)24-10-12(11-24)17-22-16(23-27-17)15-19-8-5-9-20-15/h3-9,12H,2,10-11H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTUSEIPTYQLQGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)N2CC(C2)C3=NC(=NO3)C4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethoxyphenyl)-3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide (CAS Number: 1331270-64-4) is a synthetic compound known for its potential biological activities. This article reviews its biological properties, including antimicrobial, antiviral, and anticancer activities, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 366.4 g/mol. The structure includes an azetidine ring, an oxadiazole moiety, and a pyrimidine derivative, which are significant for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1331270-64-4 |
| Molecular Formula | C18H18N6O3 |
| Molecular Weight | 366.4 g/mol |
Antimicrobial Activity
Research indicates that derivatives of oxadiazole compounds exhibit notable antimicrobial properties. A study on related oxadiazole derivatives highlighted their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The incorporation of the pyrimidine ring in the structure may enhance this activity.
Case Study:
In a comparative study of oxadiazole derivatives, compounds similar to N-(2-ethoxyphenyl)-3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidine were tested against Candida albicans, showing varying degrees of inhibition zones (IZs), indicating potential as antifungal agents .
Antiviral Activity
The antiviral properties of compounds containing the oxadiazole and pyrimidine structures have been explored in the context of Zika virus (ZIKV) infections. A recent study synthesized a series of 1,2,4-oxadiazole derivatives that demonstrated significant antiviral activity against ZIKV . Although specific data on N-(2-ethoxyphenyl)-3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidine is limited, the structural similarities suggest potential efficacy.
Anticancer Activity
Emerging research indicates that compounds with similar structural motifs can inhibit cancer cell proliferation. For instance, pyrimidine derivatives have shown promise in targeting specific cancer pathways . The compound's ability to interact with cellular mechanisms may position it as a candidate for further anticancer studies.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of N-(2-ethoxyphenyl)-3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidine. Modifications to the substituents on the oxadiazole and pyrimidine rings can significantly influence its potency and selectivity against various biological targets.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-(2-ethoxyphenyl)-3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide exhibit promising anticancer properties. For instance:
- Mechanism : The compound may inhibit specific pathways involved in tumor growth and proliferation.
- Case Study : In vitro studies demonstrated that derivatives of this compound effectively reduced cell viability in various cancer cell lines, suggesting its potential as a lead compound in cancer therapy .
Metabolic Disorders
The compound has been studied for its effects on metabolic disorders:
- Dual Modulation : As a dual modulator of acetyl-CoA carboxylases and peroxisome proliferator-activated receptors (PPARs), it shows promise in treating obesity and type 2 diabetes mellitus. The design of similar acetamides has led to the identification of compounds that exhibit both ACC inhibition and PPAR activation .
Neurological Applications
Emerging research suggests potential applications in neurological disorders:
- Neuroprotection : Compounds with structural similarities have been explored for their neuroprotective effects, potentially serving as therapeutic agents for conditions like Alzheimer's disease .
Antimicrobial Activity
The antimicrobial properties of related compounds have been documented:
- Spectrum of Activity : Studies have shown effectiveness against various bacterial strains, indicating that this compound could be developed into a novel antimicrobial agent .
Table 1: Biological Activities of Related Compounds
Comparison with Similar Compounds
Key Observations :
- Oxadiazole Substituents : Pyrimidin-2-yl (target) vs. pyridin-2-yl () alters hydrogen-bonding capacity; pyrimidine’s dual nitrogen atoms may improve interactions with polar residues in binding pockets .
- Aromatic Groups : The 2-ethoxyphenyl group in the target compound differs from 2-methylphenyl () and 9-ethylcarbazol-3-yl (), suggesting divergent hydrophobic or π-stacking interactions depending on the target .
Pharmacological Activity and Receptor Interactions
While direct activity data for the target compound is unavailable, inferences can be drawn from analogs:
- Antitubercular Activity : The piperidine-carboxamide analog () demonstrated higher binding affinity for M. tuberculosis targets, likely due to the 4-fluorophenyl group’s hydrophobic interactions with bacterial enzymes . The target’s pyrimidine group may instead favor eukaryotic targets (e.g., kinases).
- CB2 Selectivity: highlights that oxadiazole substituents critically influence receptor selectivity. For instance, 6-fluoropyridin-3-yl (6b) enhances CB2 binding, whereas nitro/cyano groups (6a, 6d) may stabilize interactions via dipole effects . The target’s pyrimidine group could similarly modulate selectivity for non-CB2 targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
